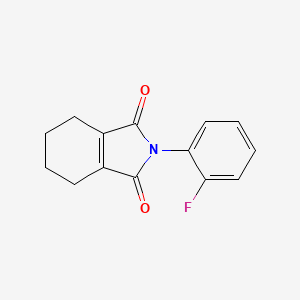
Carbonohydrazonic difluoride, bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonohydrazonic difluoride, bis(trifluoromethyl)- is a chemical compound with the molecular formula C3F8N2 It is known for its unique structure, which includes two trifluoromethyl groups attached to a carbonohydrazonic difluoride core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonohydrazonic difluoride, bis(trifluoromethyl)- typically involves the fluorination of appropriate precursors. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), which is effective for converting alcohols to alkyl fluorides, aldehydes, and ketones to the corresponding gem-difluorides . Another approach involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding 1,1-difluoromethyl alkanes .
Industrial Production Methods
the use of scalable fluorination reagents and catalysts, such as sulfuryl fluoride and methyltrimethylammonium fluoride (Me4NF), may be employed to achieve efficient and high-yield synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Carbonohydrazonic difluoride, bis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of carbonohydrazonic difluoride, bis(trifluoromethyl)- include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Carbonohydrazonic difluoride, bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of carbonohydrazonic difluoride, bis(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. The strong electronegativity of fluorine allows the compound to participate in various chemical reactions, including hydrogen bonding and dipole interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylketones: Compounds with a similar trifluoromethyl group but different core structures.
Difluoromethyl alkanes: Compounds with two fluorine atoms attached to a carbon atom, similar to the difluoride core of carbonohydrazonic difluoride.
Fluorinated aromatic compounds: Aromatic compounds with fluorine substituents, which share some reactivity patterns with carbonohydrazonic difluoride.
Uniqueness
Carbonohydrazonic difluoride, bis(trifluoromethyl)- is unique due to its dual trifluoromethyl groups and difluoride core, which confer distinct chemical properties. These features make it particularly useful in applications requiring high chemical stability and reactivity.
Propiedades
Número CAS |
45082-85-7 |
|---|---|
Fórmula molecular |
C3F8N2 |
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
N-(difluoromethylideneamino)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C3F8N2/c4-1(5)12-13(2(6,7)8)3(9,10)11 |
Clave InChI |
GTGIYMFHLCGIFU-UHFFFAOYSA-N |
SMILES canónico |
C(=NN(C(F)(F)F)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


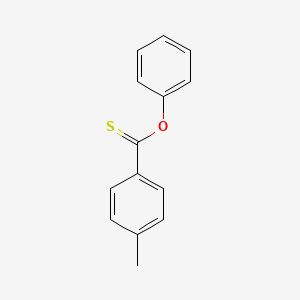

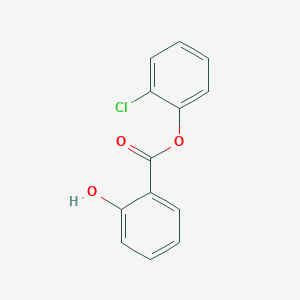
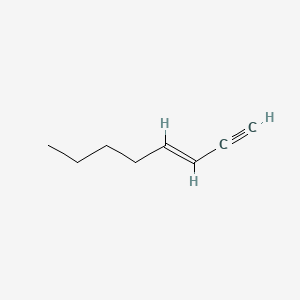
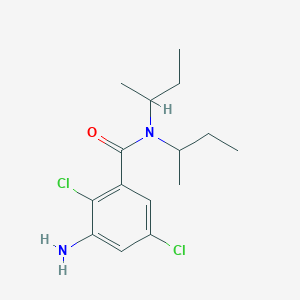
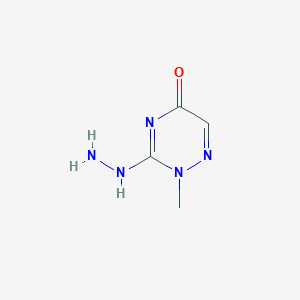
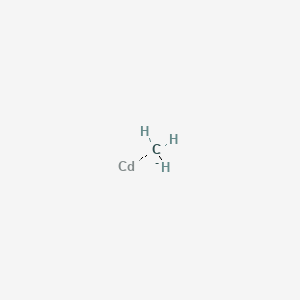
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

